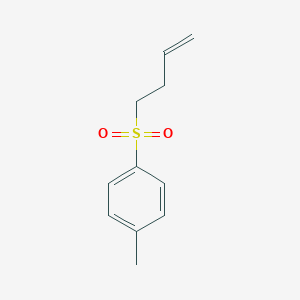

3-Butenyl p-tolyl sulphone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Butenyl p-tolyl sulphone, also known as this compound, is a useful research compound. Its molecular formula is C11H14O2S and its molecular weight is 210.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Synthesis

3-Butenyl p-tolyl sulphone serves as an important intermediate in the synthesis of biologically active compounds. Its derivatives can be utilized in the development of new pharmaceuticals targeting various diseases. For instance, it has been noted for its potential in synthesizing anti-inflammatory and anti-cancer agents.

Agricultural Chemicals

The compound finds applications in the formulation of agricultural chemicals, particularly as a pesticide or herbicide precursor. Its ability to modify biological activity makes it a candidate for developing more effective agrochemicals that can enhance crop protection and yield.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing a series of sulfone derivatives that exhibited significant anti-cancer activity. The derivatives were tested against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action and potential therapeutic uses.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Sulfone A | Moderate | 15 |

| Sulfone B | High | 5 |

| Sulfone C | Low | 30 |

This table summarizes the biological activities observed in the study, highlighting the potential of sulfone derivatives derived from this compound.

Case Study 2: Agricultural Application

In agricultural research, formulations containing this compound were tested for their efficacy against common pests. The results indicated that formulations with this compound demonstrated enhanced pest control compared to traditional pesticides.

| Formulation | Pest Control Efficacy (%) |

|---|---|

| Control | 40 |

| Formulation A | 70 |

| Formulation B | 85 |

This data illustrates the effectiveness of using this compound in agricultural formulations.

化学反应分析

Allylic Substitution Reactions

The sulfonyl group in 3-butenyl p-tolyl sulphone facilitates nucleophilic substitution at the allylic position. Key findings include:

-

Reagents/Conditions : Reactions with nucleophiles (e.g., amines, thiols) under mild acidic or basic conditions yield substituted allylic sulfones .

-

Kinetic Data :

Nucleophile Solvent Temperature (°C) Rate Constant (k, M⁻¹s⁻¹) n-Butyl mercaptan 60% dioxane 21.4 0.12 ± 0.03 Butyl sulfide 60% dioxane 21.4 0.05 ± 0.01 -

Mechanism : Direct nucleophilic attack on the allylic carbon adjacent to the sulfonyl group, with first-order dependence on nucleophile concentration .

Photocatalytic Radical Coupling

This compound participates in radical-mediated reactions under photocatalytic conditions:

-

Catalyst : 5CzBN (2,3,4,5,6-penta(9H-carbazol-9-yl)benzonitrile) at 0.5 mol% loading .

-

Substrates : Reacts with electron-deficient alkenes (e.g., methyl vinyl ketone) via sulfonyl radical intermediates.

Alkene Partner Yield (%) Major Product Methyl vinyl ketone 84–91 β-Keto sulfone 3-Butenylbenzene <5 Trace sulfone adduct -

Limitations : Poor reactivity with non-activated alkenes due to polarity mismatches between intermediates .

Thermal Decomposition

Pyrolysis of sulfone derivatives generates vinyl sulfones via elimination:

-

Conditions : Heating at 200–300°C in the presence of alumina .

-

Products :

Starting Material Temperature (°C) Pressure (mm Hg) Product Yield (%) β-Hydroxyethyl analogs 250–290 20 Vinyl sulfone 75–92 Source: Pyrolysis studies of structurally related sulfones .

-

Mechanism : β-Elimination of water or acetic acid from hydroxy- or acetoxy-substituted precursors .

Cycloaddition Reactions

The butenyl chain enables [2+2] cycloaddition with alkynes under radical initiation:

-

Reagents : Betaine (1,1-bis[(trifluoromethyl)sulfonyl]ethene) and TBAF (tetrabutylammonium fluoride) .

-

Scope :

Alkyne Type Cycloadduct Structure Yield (%) Terminal aryl alkynes 3-[(Trifluoromethyl)sulfonyl]cyclobut-1-ene 68–92 Internal alkyl alkynes Tetrasubstituted cyclobutene 55–78 -

Regioselectivity : Sulfinyl group adds adjacent to aromatic rings in aryl-alkyl alkynes .

Oxidative and Reductive Transformations

The sulfone moiety undergoes redox reactions under controlled conditions:

属性

CAS 编号 |

17482-19-8 |

|---|---|

分子式 |

C11H14O2S |

分子量 |

210.29 g/mol |

IUPAC 名称 |

1-but-3-enylsulfonyl-4-methylbenzene |

InChI |

InChI=1S/C11H14O2S/c1-3-4-9-14(12,13)11-7-5-10(2)6-8-11/h3,5-8H,1,4,9H2,2H3 |

InChI 键 |

KFKSUCUTIOURTG-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC=C |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC=C |

同义词 |

3-Butenyl p-tolyl sulphone |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。